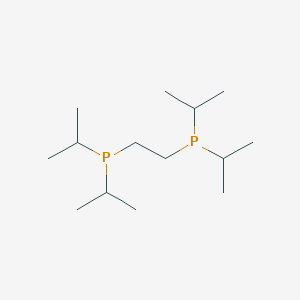

1,2-Bis(diisopropylphosphino)ethane

描述

Significance of Bidentate Phosphine (B1218219) Ligands in Transition Metal Catalysis and Coordination Chemistry

Bidentate phosphine ligands, also known as diphosphines, are a cornerstone of modern organometallic chemistry and catalysis. sigmaaldrich.com Their ability to bind to a metal center through two phosphorus donor atoms simultaneously confers significant advantages over their monodentate counterparts. nih.gov This dual coordination leads to the formation of a chelate ring, a cyclic structure that enhances the thermodynamic stability of the resulting metal complex. nih.gov This phenomenon, known as the chelate effect, arises from a favorable entropic change compared to the coordination of two separate monodentate ligands. nih.gov

The stability imparted by bidentate phosphines is crucial for maintaining the integrity of a catalytic species throughout a reaction cycle. sigmaaldrich.com Furthermore, the geometry of the ligand backbone plays a critical role in defining the coordination geometry around the metal. The "bite angle," the P-Metal-P angle, is a key parameter that can influence the steric and electronic environment of the catalyst, thereby controlling the selectivity and efficiency of catalytic reactions. tcichemicals.com

In catalysis, these ligands are indispensable for a wide range of transition-metal-catalyzed reactions, including cross-coupling reactions (like Suzuki, Heck, and Kumada couplings), hydrogenations, and polymerizations. sigmaaldrich.comacs.orgnih.gov By modifying the substituents on the phosphorus atoms and the length of the linker chain, chemists can systematically tune the properties of the ligand. sigmaaldrich.comnumberanalytics.com This fine-tuning allows for the optimization of catalyst performance, enhancing activity, selectivity, and stability for specific chemical transformations. sigmaaldrich.comnih.gov

Distinctive Stereoelectronic Properties of 1,2-Bis(diisopropylphosphino)ethane

The reactivity and function of a phosphine ligand are governed by its stereoelectronic properties: the steric hindrance it imposes and its electron-donating or -accepting capability. tcichemicals.com this compound (dippe) is characterized by its significant steric bulk and strong electron-donating nature, attributes that stem directly from its diisopropylphosphino groups.

The steric properties of phosphine ligands are often quantified by the Tolman cone angle (θ), a measure of the solid angle occupied by the ligand at a standard metal-phosphorus bond distance. libretexts.orglibretexts.org Ligands with larger cone angles are considered "bulky" and create a more sterically congested environment around the metal center. tcichemicals.com The isopropyl groups on dippe are more sterically demanding than the phenyl groups in dppe or the methyl groups in dmpe (1,2-bis(dimethylphosphino)ethane).

This steric bulk has several important consequences. It can:

Limit the number of ligands that can coordinate to a metal, potentially creating vacant coordination sites necessary for substrate binding in a catalytic cycle. libretexts.org

Promote reductive elimination , a key step in many cross-coupling reactions, by destabilizing the metal center. tcichemicals.com

Influence selectivity by sterically directing incoming substrates to bind in a specific orientation.

The table below compares the cone angles of dippe with other common bidentate phosphine ligands, illustrating its significant steric presence.

| Ligand | Abbreviation | Cone Angle (θ) |

| 1,2-Bis(dimethylphosphino)ethane | dmpe | 107° |

| 1,2-Bis(diphenylphosphino)ethane (B154495) | dppe | 125° |

| This compound | dippe | 160° |

| 1,2-Bis(dicyclohexylphosphino)ethane (B1585223) | dcpe | 170° |

Data sourced and adapted from various chemical literature sources.

Phosphine ligands bond to metals primarily through the donation of the phosphorus atom's lone pair of electrons into a vacant metal orbital (a σ-donation). numberanalytics.comlibretexts.org The strength of this donation is a critical electronic parameter. Alkylphosphines, such as dippe, are generally stronger electron donors than arylphosphines, like dppe. libretexts.orgacs.org

This difference arises from the nature of the carbon atom bonded to the phosphorus. In alkylphosphines (P-Csp³), the phosphorus is attached to less electronegative sp³-hybridized carbons. libretexts.org In contrast, arylphosphines (P-Csp²) feature bonds to more electronegative sp²-hybridized carbons. libretexts.org The higher electronegativity of the sp² carbon in arylphosphines pulls electron density away from the phosphorus atom, making its lone pair less available for donation to the metal center. libretexts.org

The strong σ-donating ability of dippe increases the electron density on the coordinated metal. libretexts.org This has profound effects on the metal's reactivity:

It can facilitate oxidative addition, often the rate-determining step in catalytic cycles, by making the metal center more nucleophilic. tcichemicals.com

It strengthens metal-to-ligand back-bonding with other ligands in the coordination sphere that are π-acceptors (like carbon monoxide, CO). libretexts.org

The electronic properties of phosphine ligands can be experimentally assessed by measuring the C-O stretching frequency (ν(CO)) in nickel-carbonyl complexes of the type Ni(CO)₃(phosphine). Stronger electron-donating phosphines lead to more electron-rich nickel centers, which engage in stronger back-bonding with CO. This increased back-donation populates the π* antibonding orbitals of CO, weakening the C-O bond and lowering its stretching frequency.

The table below presents Tolman's Electronic Parameter (TEP) for various phosphines, measured as the ν(CO) in Ni(CO)₃L complexes. A lower value indicates a stronger electron-donating ligand.

| Ligand (L) | Type | Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹ |

| P(t-Bu)₃ | Alkylphosphine | 2056.1 |

| PCy₃ | Alkylphosphine | 2056.4 |

| PEt₃ | Alkylphosphine | 2061.7 |

| P(i-Pr)₃ * | Alkylphosphine | 2060.3 |

| PPh₃ | Arylphosphine | 2068.9 |

| P(OPh)₃ | Phosphite | 2085.3 |

| PF₃ | Halophosphine | 2110.8 |

*Data for the monodentate analogue tri(isopropyl)phosphine is used as a proxy to illustrate the strong donating nature of the isopropylphosphino group.

This data clearly positions alkylphosphines like those in dippe as significantly more electron-releasing than arylphosphines, a key feature defining their role in organometallic chemistry. libretexts.org

Structure

3D Structure

属性

IUPAC Name |

2-di(propan-2-yl)phosphanylethyl-di(propan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32P2/c1-11(2)15(12(3)4)9-10-16(13(5)6)14(7)8/h11-14H,9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMFRFTSSEHRKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(CCP(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336409 | |

| Record name | 1,2-Bis(diisopropylphosphino)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87532-69-2 | |

| Record name | 1,1′-(1,2-Ethanediyl)bis[1,1-bis(1-methylethyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87532-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(diisopropylphosphino)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Bis Diisopropylphosphino Ethane and Its Derivatives

Established Synthetic Routes for 1,2-Bis(diisopropylphosphino)ethane

Traditional methods for synthesizing symmetrical bidentate phosphine (B1218219) ligands like dippe often involve the direct connection of two phosphine units via an ethane (B1197151) bridge.

Alkylation of Phosphines Approach

A common and direct synthetic route to this compound involves the alkylation of a diisopropylphosphine (B1583860) derivative with a 1,2-dihaloethane, typically 1,2-dichloroethane (B1671644) or 1,2-dibromoethane (B42909). smolecule.comchemicalbook.com This method relies on the nucleophilic character of the phosphide (B1233454), which is typically generated in situ.

The general reaction involves treating a diisopropylphosphine precursor with a strong base to form the corresponding phosphide anion, which then undergoes a nucleophilic substitution reaction with the dihaloethane.

A representative reaction is the alkylation of diisopropylphosphine with 1,2-dichloroethane. smolecule.com This approach is conceptually straightforward and can provide good yields of the desired bis(phosphine) ligand. smolecule.com Similarly, related ligands like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) have been synthesized by reacting dicyclohexylphosphine (B1630591) with 1,2-dibromoethane in the presence of a base like cesium hydroxide. chemicalbook.com

Phosphination Reactions

Alternative established methods include phosphination techniques that utilize different phosphorus sources to construct the bis(phosphine) ligand. smolecule.com These routes can offer advantages depending on the availability and reactivity of the starting materials. For instance, the synthesis of the analogous ligand 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) can be achieved by reacting sodium diphenylphosphide (generated from triphenylphosphine (B44618) and sodium in liquid ammonia) with 1,2-dichloroethane. datapdf.com This type of reaction, where a metal phosphide is used as the nucleophile, is a cornerstone of phosphine ligand synthesis. nih.gov

Advanced Synthetic Protocols for 1,2-Bis(dialkylphosphino)ethanes

While established routes are effective, they can sometimes involve hazardous reagents (e.g., pyrophoric secondary phosphines) or costly starting materials. nih.gov This has driven the development of more advanced, convenient, and economical synthetic protocols.

Sodium Aluminum Hydride/Sodium Hydride Reduction of Phosphine Oxides

A highly efficient and versatile method for preparing 1,2-bis(dialkylphosphino)ethanes involves the reduction of the corresponding 1,2-bis(dialkylphosphoryl)ethanes (phosphine oxides). nih.govnih.gov This multi-step protocol is amenable to multi-gram syntheses and avoids many of the hazards associated with other methods. nih.govresearchgate.net

The synthesis proceeds in three main steps:

Synthesis of 1,2-Bis(dialkylphosphoryl)ethanes (1): This precursor is prepared by reacting a Grignard reagent (RMgCl) with diethyl phosphite, followed by the addition of 1,2-dichloroethane. nih.gov For the synthesis of the diisopropyl derivative, isopropylmagnesium chloride would be used.

Formation of Ethylenebis(dialkylchlorophosphonium) Dichlorides (2): The phosphine oxide precursor (1) is then treated with a chlorinating agent, such as oxalyl chloride, to convert it into the corresponding dichloride salt. nih.gov

Reduction to 1,2-Bis(dialkylphosphino)ethanes (3): The final and key step is the reduction of the chlorophosphonium salt (2) using a novel system composed of sodium aluminum hydride (NaAlH₄) and activated sodium hydride (NaH). nih.govnih.gov This reduction is highly effective and benefits from a simple, non-aqueous work-up, which involves filtering the reaction mixture and extracting the product with a non-polar solvent like pentane. smolecule.comnih.gov

This method circumvents the use of common reducing agents like silanes, which can lead to difficult purification processes. nih.gov

Scalability and Reagent Economy in this compound Synthesis

The sodium aluminum hydride/sodium hydride reduction protocol offers significant advantages in terms of scalability and reagent economy. nih.gov The starting materials, including diethyl phosphite, Grignard reagents, 1,2-dichloroethane, and oxalyl chloride, are readily available and relatively inexpensive. nih.gov The phosphine oxide and chlorophosphonium chloride intermediates are typically solids that are easy to handle and purify, making the process suitable for large-scale syntheses. nih.gov

The final reduction step is particularly economical and avoids the need for an aqueous work-up, simplifying the isolation of the final phosphine ligand. nih.gov This contrasts with other reduction methods that may be more costly or present challenges in purification. nih.gov Industrial-scale synthesis may also explore electro-thermal pathways using white phosphorus as a primary feedstock to maximize economic viability. smolecule.com

Modulation of Alkyl Groups and Ligand Backbone

A key advantage of the phosphine oxide reduction route is its versatility, which allows for the straightforward modulation of the alkyl groups on the phosphorus atoms and modifications to the ligand backbone. nih.gov

By simply changing the Grignard reagent (RMgCl) used in the initial step, a wide variety of 1,2-bis(dialkylphosphino)ethanes can be synthesized. nih.gov This allows for fine-tuning of the steric and electronic properties of the resulting phosphine ligand to suit specific catalytic applications.

The table below showcases the versatility of this method for synthesizing various symmetrical 1,2-bis(dialkylphosphino)ethanes from their respective phosphine oxide precursors.

| Alkyl Group (R) | Starting Phosphine Oxide | Final Product | Overall Yield (%) |

|---|---|---|---|

| Methyl | 1,2-Bis(dimethylphosphoryl)ethane | 1,2-Bis(dimethylphosphino)ethane (dmpe) | 72 |

| Ethyl | 1,2-Bis(diethylphosphoryl)ethane | 1,2-Bis(diethylphosphino)ethane (depe) | 78 |

| Isopropyl | 1,2-Bis(diisopropylphosphoryl)ethane | This compound (dippe) | 70 |

| Isobutyl | 1,2-Bis(diisobutylphosphoryl)ethane | 1,2-Bis(diisobutylphosphino)ethane (dibe) | 65 |

Table 1: Synthesis of various 1,2-bis(dialkylphosphino)ethanes via the NaAlH₄/NaH reduction protocol, demonstrating the method's versatility. Data sourced from Ashley, A. E., & O'Hare, D. (2014). nih.gov

Furthermore, by replacing the 1,2-dichloroethane linker with other electrophiles, such as 2,6-bis(chloromethyl)pyridine, the ligand backbone can be altered to create different types of chelating ligands. nih.gov

Stereoselective Synthesis of Chiral this compound Analogues

The development of synthetic routes to chiral analogues of this compound has been instrumental in expanding the toolbox of ligands for asymmetric catalysis. The introduction of chirality into the phosphine ligand framework creates a chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity in catalytic transformations.

Synthesis of C2-Symmetric Chiral Ligands (e.g., 1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane)

The synthesis of C2-symmetric chiral bis(phospholane) ligands, such as 1,2-bis[(2S,5S)-2,5-diisopropylphospholano]ethane, is a multi-step process that hinges on the preparation of a key chiral intermediate: a 1,4-diol with the desired stereochemistry and substitution pattern. The general and widely adopted strategy for constructing these ligands was pioneered by Burk and his collaborators and involves the use of chiral 1,4-diol cyclic sulfates.

The synthetic pathway to 1,2-bis[(2S,5S)-2,5-diisopropylphospholano]ethane can be outlined in three main stages:

Synthesis of the Chiral 1,4-Diol: The foundation of the C2-symmetric ligand is laid with the stereoselective synthesis of the corresponding chiral 1,4-diol. For the target ligand, this is (3R,6R)-2,7-dimethyloctane-3,6-diol.

Formation of the Chiral Cyclic Sulfate (B86663): The chiral diol is then converted into a more reactive intermediate, a cyclic sulfate. This is typically achieved by reacting the diol first with thionyl chloride to form a cyclic sulfite, which is subsequently oxidized to the cyclic sulfate using a ruthenium-catalyzed oxidation with sodium periodate. This method provides a stable, crystalline intermediate that is suitable for the subsequent phospholane (B1222863) ring formation.

Formation of the Bis(phospholane) Ligand: The final step involves the reaction of the chiral cyclic sulfate with a source of the 1,2-bis(phosphino)ethane (B1587126) backbone. The reaction of the cyclic sulfate with 1,2-bis(phosphino)ethane, typically as its dilithium (B8592608) salt, proceeds via a double nucleophilic substitution to form the two phospholane rings, yielding the desired C2-symmetric bis(phospholane) ligand. This one-pot procedure is highly efficient and allows for the preparation of either enantiomer of the ligand, depending on the chirality of the starting diol.

The modularity of this synthetic approach, developed by Burk, allows for the facile variation of the substituents on the phospholane ring and the nature of the backbone connecting the two phosphorus atoms, leading to a diverse family of highly effective chiral ligands for asymmetric catalysis.

Reactivity and Mechanistic Studies of 1,2 Bis Diisopropylphosphino Ethane in Organometallic Transformations

Oxidative Addition Reactions Facilitated by 1,2-Bis(diisopropylphosphino)ethane Ligands

Oxidative addition is a fundamental reaction in which a metal complex inserts into a covalent bond, increasing the metal's oxidation state and coordination number. The electron-rich nature of the dippe ligand makes its metal complexes particularly adept at promoting oxidative addition, a crucial step in many catalytic cycles. nih.gov

C-H Bond Activation Mechanisms

Complexes featuring the 1,2-bis(dialkylphosphino)ethane framework are known to participate in C-H bond activation with various metals, including platinum. nih.gov The activation of typically inert C-H bonds is a pivotal transformation for the functionalization of hydrocarbons. ethz.chtcichemicals.com In systems utilizing dippe, the mechanism often involves the initial formation of a metal complex that is sufficiently reactive to cleave the C-H bond. For instance, nickel complexes supported by dippe have been studied in the context of C-H activation, where the bulky and electron-donating nature of the ligand is critical for the reaction to proceed. While detailed mechanistic studies specifically on dippe-mediated C-H activation are part of a broader field, the principles often involve oxidative addition of the C-H bond to the metal center.

| Metal Center | Substrate Type | Key Mechanistic Feature |

| Platinum | Alkanes | Oxidative addition of C-H bond to Pt(II) center. nih.govethz.ch |

| Nickel | Alkenes/Alkynes | Ligand-assisted activation, sometimes involving bifunctional pathways. sciencelink.net |

C-CN Bond Activation in Substituted Benzonitriles

A notable reactivity mode for dippe-ligated complexes is the activation of the strong and relatively inert carbon-cyanide (C-CN) bond in nitriles. Specifically, the nickel(0) fragment "[Ni(dippe)]", often generated in situ from the dimer [Ni(dippe)(μ-H)]₂, has been shown to react with benzonitrile (B105546) and its substituted derivatives. osti.govacs.org

The reaction proceeds via an oxidative addition mechanism. Initially, the nickel complex coordinates to the nitrile in an η²-fashion (side-on) through the C≡N triple bond. This intermediate is in equilibrium with the final oxidative addition product, (dippe)Ni(Ar)(CN), where the C-CN bond has been cleaved and both the aryl and cyanide fragments are bound to the nickel(II) center. osti.govresearchgate.net

Studies using various substituted benzonitriles have revealed significant electronic effects. For example, the presence of ortho-fluorine substituents on the benzonitrile ring was found to substantially stabilize the C-CN oxidative addition product compared to the η²-nitrile complex. osti.govacs.org Computational studies using density functional theory (DFT) have corroborated these experimental findings, mapping the potential energy surface and identifying the transition states connecting the intermediates. researchgate.netutexas.eduutexas.edu The assistance of Lewis acids has also been shown to facilitate the C-CN bond cleavage by coordinating to the nitrogen lone pair, which alters the reaction thermodynamics and kinetics. utexas.eduutexas.edu

| Substrate | Product(s) | Key Mechanistic Insight | Reference |

| Benzonitrile | (dippe)Ni(η²-PhCN) ⇌ (dippe)Ni(Ph)(CN) | Reversible oxidative addition of the C-CN bond to a Ni(0) center. | osti.govresearchgate.net |

| 2,6-Difluorobenzonitrile | (dippe)Ni(2,6-F₂-C₆H₃)(CN) | Ortho-fluoro substituents stabilize the oxidative addition product. | acs.org |

| Acetonitrile | Methane + (IDipp)Ni-cyanide products | With a related NHC-ligated nickel hydride, C-CN cleavage leads to alkane formation, implying a reactive nickel alkyl intermediate. | nih.govacs.org |

Heterolytic Dihydrogen Activation

Heterolytic activation of dihydrogen (H₂) involves the cleavage of the H-H bond to form a hydride (H⁻) and a proton (H⁺), without a formal change in the metal's oxidation state. illinois.edu This contrasts with homolytic cleavage (oxidative addition), where the metal is oxidized by two electrons. Bidentate alkylphosphine ligands like dippe are known to support complexes that facilitate heterolytic H₂ activation. nih.gov

This process often involves metal-ligand cooperativity or bifunctional catalysis, where the metal center and another basic site (either on the ligand or an external base) act in concert. nih.govnih.gov For instance, a metal center can act as a Lewis acid to polarize the H₂ molecule, while a basic site accepts the proton, and the resulting hydride binds to the metal. While specific studies detailing this mechanism with a dippe complex are part of a broader area of research, related systems show that the electronic properties of the phosphine (B1218219) are crucial. nih.govresearchgate.net The discovery of a nickel complex with a pincer ligand containing phosphine donors that performs H₂ activation highlights a mechanism where the ligand itself participates by accepting a hydrogen atom. sciencelink.net

Reactions with Organic Electrophiles

Dippe-ligated metal complexes exhibit reactivity towards various organic electrophiles. A well-documented example is the reaction of the nickel hydride dimer, [Ni(dippe)(μ-H)]₂, with 2-fluorophenylisocyanate. This reaction proceeds with the insertion of the isocyanate into the Ni-H bond, ultimately leading to the formation of a nickel(II) complex containing the dianion of bis(2-fluorophenyl)urea. This transformation showcases the nucleophilic character of the hydride ligand in the dippe complex and the ability of the nickel center to mediate complex bond-forming reactions.

Reductive Elimination Pathways Involving this compound Complexes

Reductive elimination is the microscopic reverse of oxidative addition and is a critical bond-forming step in many catalytic cycles. umb.edu It involves the coupling of two ligands on a metal center, with a corresponding decrease in the metal's oxidation state. The mechanism of reductive elimination can be significantly influenced by the nature of the ancillary ligands.

For complexes with monodentate phosphine ligands, reductive elimination often proceeds through a dissociative pathway, where one phosphine ligand leaves the metal's coordination sphere to create a more reactive, lower-coordinate intermediate. umb.edursc.org However, for chelating diphosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), and by extension dippe, the mechanism is different. Studies on platinum(IV) complexes have shown that with the dppe ligand, the reductive elimination of ethane (B1197151) occurs directly from the six-coordinate complex without prior dissociation of a phosphine arm. rsc.org This is attributed to the chelate effect, which disfavors the dissociation of one end of the bidentate ligand.

The stability of dialkylnickel(II) complexes, which are key intermediates in cross-coupling reactions, is highly dependent on the steric and electronic properties of the supporting ligands. Bulky ligands can distort the geometry of the complex, which may facilitate reductive elimination. nih.gov Conversely, electron-donating ligands can increase the electron density at the metal center, which can make reductive elimination from Ni(II) more challenging. rsc.orgnih.gov In some cases, oxidation of the metal center to Ni(III) is required to trigger the C-C bond-forming step. princeton.eduosti.gov

| Metal Complex Type | Ligand Type | Reductive Elimination Mechanism | Key Finding | Reference |

| fac-[PtX(Me)₃L₂] | Monodentate (e.g., PMe₂Ph) | Dissociative | Elimination occurs from a 5-coordinate intermediate after ligand loss. | rsc.org |

| fac-[PtI(Me)₃(dppe)] | Chelating (dppe) | Concerted | Elimination occurs directly from the 6-coordinate complex without ligand dissociation. | rsc.org |

| (L)Ni(Alkyl)₂ | Bulky Polypyridine | Concerted | Steric encumbrance on the ligand can lower the barrier for reductive elimination. | nih.gov |

Ligand Oxidation and Hydrolysis Processes

Phosphine ligands, particularly electron-rich alkylphosphines like dippe, are susceptible to oxidation, which can lead to catalyst deactivation. The phosphorus(III) center can be oxidized to a phosphorus(V) phosphine oxide. This process can occur in the presence of air or other oxidants. The synthesis of d2pypeO₂ (the oxidized form of a related pyridylphosphine ligand) from the reaction of the phosphine with copper(I) iodide in a solvent mixture exposed to air illustrates this transformation. nih.gov

The synthesis of dippe and other 1,2-bis(dialkylphosphino)ethanes often starts from the corresponding phosphine oxides, R₂P(O)CH₂CH₂P(O)R₂, which are then reduced to the desired phosphine. nih.gov This highlights the thermodynamic stability of the phosphine oxide and the need for rigorous exclusion of air and other oxidants when handling dippe and its metal complexes to maintain their catalytic activity. Hydrolysis of the P-C bonds in phosphine ligands is also a known decomposition pathway, though it is generally less common than oxidation under typical catalytic conditions.

Fluxional Behavior in Metal-1,2-Bis(diisopropylphosphino)ethane Complexes

Fluxionality, or stereochemical non-rigidity, describes molecules that undergo rapid, low-energy intramolecular rearrangements, leading to the interchange of non-equivalent atoms or groups. researchgate.net In the context of metal-dippe complexes, this behavior is often studied using variable-temperature nuclear magnetic resonance (VT-NMR) spectroscopy, which allows for the determination of the rates and activation barriers of these dynamic processes. ilpi.comresearchgate.net

Dynamics of Intramolecular Rearrangements

The intramolecular rearrangements in metal-dippe complexes can involve several distinct processes, including the interchange of ligands between different coordination sites. The bulky diisopropyl groups of the dippe ligand can significantly influence the energy barriers and mechanisms of these rearrangements.

One of the most fundamental intramolecular rearrangement processes is the Berry pseudorotation, which is common for five-coordinate, trigonal-bipyramidal complexes. libretexts.org This mechanism involves the simultaneous movement of two axial and two equatorial ligands through a square-pyramidal transition state, resulting in the exchange of their positions. While direct evidence for Berry pseudorotation in dippe complexes is not extensively documented in the provided search results, it is a plausible mechanism for fluxionality in five-coordinate species stabilized by this ligand.

The study of fluxional behavior is critical as it can impact the reactivity of a complex. For instance, a catalyst might exhibit fluxional pendular motion of its ligands, creating chemically equivalent environments around the metal center, which can influence enantioselectivity in asymmetric synthesis. semanticscholar.org

| Dynamic Process | Metal System | Ligands | Method of Study | Activation Energy (kcal/mol) | Reference |

| Isomerization | Cp*Ru | dppe, H | VT-¹H NMR | ΔH‡ = 20.9 ± 0.8 | researchgate.net |

| Hydride Exchange | Osmium | PPh₃, PCy₃, AsPh₃, H₂, H | VT-¹H NMR | ~6.0 (for AsPh₃ complex) | [x] |

Note: dppe = 1,2-bis(diphenylphosphino)ethane, a related bidentate phosphine ligand.

Stereochemical Non-Rigidity in Polyhydride Complexes

Polyhydride complexes, which feature multiple hydride (H⁻) ligands, are particularly prone to stereochemical non-rigidity. The small size and quantum mechanical nature of the hydride ligand facilitate its rapid movement within the coordination sphere. Rhenium polyhydride complexes, for example, exhibit several dynamic processes that make the characterization of individual atom properties in room-temperature solutions challenging. nih.gov These processes can include intramolecular exchange of hydride ligands and even exchange with protons from other molecules in solution. mdpi.com

The mechanisms for these exchanges in polyhydride complexes can be complex. For instance, in some rhenium(V) pentahydride complexes, inequivalent hydride ligands have been observed to exchange. mdpi.com The presence of bulky phosphine ligands like dippe can influence the specific pathways and rates of these exchanges.

Studies on related ruthenium dihydride complexes with the dppe ligand have shown that isomerization from a non-classical dihydrogen complex to a classical dihydride complex can occur, with the activation parameters for this process determined by VT-NMR. researchgate.net While specific data for dippe polyhydride complexes of iron, ruthenium, or osmium are not prevalent in the provided search results, the behavior of analogous systems suggests that these complexes would also exhibit rich fluxional dynamics.

| Compound | Metal | Ancillary Ligands | Dynamic Process | Spectroscopic Evidence | Reference |

| [CpRu(H)₂(dppe)]⁺ | Ruthenium | Cp, dppe | Isomerization from dihydrogen complex | VT-¹H NMR | researchgate.net |

| ReH₅(PPh₃)₂(amine) | Rhenium | PPh₃, amine | Hydride exchange | Dynamic NMR | mdpi.com |

Advanced Characterization Techniques for 1,2 Bis Diisopropylphosphino Ethane Complexes

Spectroscopic Analysis of 1,2-Bis(diisopropylphosphino)ethane Metal Complexes

Spectroscopic techniques are indispensable tools for probing the nature of dippe metal complexes in both solution and the solid state. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, offer a wealth of information regarding the ligand's coordination mode, the electronic environment of the metal, and the dynamic behavior of these complexes.

NMR spectroscopy is a powerful method for characterizing dippe complexes, with ³¹P NMR being especially informative. The chemical shift (δ) of the phosphorus atoms in the dippe ligand is highly sensitive to its coordination environment. Chelation of the dippe ligand to a metal center typically results in a significant downfield shift in the ³¹P NMR spectrum compared to the free ligand. rsc.org For instance, in platinum complexes, the coordination of dippe can be confirmed by the presence of two different phosphorus signals, both coupled to the ¹⁹⁵Pt isotope, providing distinct coupling constants (J(Pt-P)). rsc.org

The magnitude of the coordination-induced shift (Δδ = δ(complex) - δ(ligand)) in ³¹P NMR can provide insights into the nature of the metal-ligand bond and the geometry of the complex. researchgate.net The exchange between free and complexed ligands can also be studied using ³¹P NMR; if the exchange is slow on the NMR timescale, separate signals for the free and coordinated ligand will be observed. nih.gov

¹H NMR spectroscopy complements ³¹P NMR by providing information about the protons on the diisopropyl and ethane (B1197151) backbone of the dippe ligand. The chemical shifts and coupling patterns of these protons can be affected by the coordination geometry and the nature of the metal center. In some cases, variable-temperature NMR studies are employed to investigate dynamic processes, such as ligand exchange or conformational changes within the complex. nih.govfigshare.com For example, variable-temperature ¹H NMR can be used to determine the rotational barriers of phosphanyl groups in dippe-containing molecules. figshare.com

| Complex | Solvent | ³¹P Chemical Shift (δ, ppm) | ¹J(Pt-P) (Hz) | Reference |

|---|---|---|---|---|

| [Pt(bpy-H-κC)(Me)(dippe-κ²P,P')] | CDCl₃ | 44.7, 43.3 | 1953, 1814 | rsc.org |

| [Pt(bpy-H)(dippe-κ²P,P')]⁺ | CDCl₃ | - | - | rsc.org |

X-ray Crystallography for Structural Elucidation

X-ray crystallography allows for the unambiguous determination of the coordination geometry of the metal ion in dippe complexes. wikipedia.org Depending on the metal, its oxidation state, and the other ligands present, various coordination geometries can be observed. For instance, nickel(II) complexes with dippe often exhibit a distorted square-planar geometry. iucr.orgnih.gov In a nickel(II) complex with dippe and a dianion of bis(2-fluorophenyl)urea, the geometry index τ₄ was found to be 0.195, indicating a distorted square-planar environment. iucr.orgnih.gov Similarly, palladium and platinum complexes with dippe can adopt square-planar geometries. scribd.com Ruthenium complexes with two dippe ligands can form distorted octahedral geometries. eurjchem.com The bulky isopropyl groups of the dippe ligand play a significant role in influencing the coordination geometry and the stability of the resulting complex. smolecule.com

| Complex | Crystal System | Space Group | Coordination Geometry | Reference |

|---|---|---|---|---|

| [Ni(oFPU)(dippe)] | - | - | Distorted square-planar | iucr.orgnih.gov |

| [RuH(η²-O₂)(dippe)₂][BPh₄] | Monoclinic | P2₁/n | - | electronicsandbooks.com |

| trans-[RuCl₂(dppe)₂]Cl | Triclinic | P-1 | Distorted octahedral | eurjchem.com |

Intermolecular interactions, such as C-H···O and C-H···F hydrogen bonds, can play a crucial role in the formation of supramolecular architectures. iucr.orgnih.gov In the crystal structure of a nickel(II) complex, [Ni(oFPU)(dippe)], C-H···O and C-H···F hydrogen-bonding interactions lead to the formation of chains with R₂²(12) motifs. iucr.orgnih.gov These weak interactions, along with dispersion forces, can significantly influence the packing of the molecules in the solid state. researchgate.net

Computational and Theoretical Investigations of 1,2 Bis Diisopropylphosphino Ethane Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a predominant computational method used to study phosphine-metal complexes due to its favorable balance of accuracy and computational cost. DFT is employed to model various aspects of dippe systems, from reaction energetics to spectroscopic properties.

DFT calculations are crucial for mapping out the potential energy surfaces of chemical reactions, helping to identify intermediates, transition states, and determine the most likely reaction mechanisms. For instance, in the synthesis of related diphosphine ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), DFT has been used to examine the intricacies of reaction pathways. nih.gov One powerful technique is the Artificial Force Induced Reaction (AFIR) method, an automated tool for searching reaction paths, which can reveal complex radical-based mechanisms. nih.gov

By applying these computational strategies to dippe complexes, researchers can elucidate mechanisms for catalysis, ligand substitution, or activation of small molecules. The process involves:

Geometry Optimization: Finding the lowest energy structures for reactants, intermediates, products, and transition states.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products. Methods like synchronous transit-guided quasi-Newton (STQN) are often used.

Vibrational Frequency Analysis: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (exactly one imaginary frequency) and calculating zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Analysis: Following the reaction path downhill from a transition state to confirm it connects the intended reactant and product.

While specific, detailed reaction pathway analyses for dippe are not extensively published, the methodologies are well-established for analogous systems. For example, DFT studies on the Diels-Alder reactions of various compounds have successfully mapped the reaction coordinates and identified transition state structures. researchgate.net

The catalytic efficacy of a metal complex is profoundly influenced by the electronic and steric properties of its ligands. The dippe ligand, with its bulky isopropyl groups, is expected to have a significant steric presence and strong electron-donating character compared to its phenyl-substituted analog, dppe.

Computational methods allow for the quantification of these properties:

Steric Parameters: The Tolman cone angle (θ) and the percent buried volume (%Vbur) are common metrics for quantifying ligand size. nsf.gov The cone angle represents the apex angle of a cone that encompasses the van der Waals radii of the ligand atoms, centered on the metal. nsf.gov The percent buried volume measures the percentage of the space around a metal center that is occupied by a ligand. nsf.gov These parameters can be calculated from the DFT-optimized geometries of dippe-metal complexes. The conformational flexibility of the isopropyl groups and the chelate ring makes computational analysis particularly valuable for understanding how the ligand's steric profile changes in different coordination environments. nsf.gov

Electronic Parameters: The Tolman Electronic Parameter (TEP) is a measure of a ligand's net electron-donating or -withdrawing ability. chemrxiv.org Computationally, the TEP can be derived by calculating the frequency of the A₁ symmetric C-O stretching vibration in a model nickel complex, such as [Ni(CO)₃(dippe)]. chemrxiv.orgnih.gov A lower vibrational frequency indicates a more electron-donating ligand, which increases π-backbonding from the metal to the CO ligands, thereby weakening the C-O bond. chemrxiv.org

Value would be calculated from optimized M-dippe geometryValue would be calculated from optimized Ni(CO)₃(dippe) modelValue depends on bite angle and coordinationValue would be calculated from a suitable model complex| Ligand | Calculated Cone Angle (θ) in degrees | Calculated Percent Buried Volume (%Vbur) | Calculated TEP (ν(CO) in cm⁻¹) |

|---|---|---|---|

| P(CH₃)₃ | 118 | 28.5 | 2064.1 |

| P(C₆H₅)₃ | 145 | 35.0 | 2068.9 |

| 1,2-Bis(diisopropylphosphino)ethane (dippe) | Value would be calculated from optimized M-dippe geometry | ||

| 1,2-Bis(diphenylphosphino)ethane (dppe) | Value depends on bite angle and coordination |

Note: This table is illustrative. While methods for calculating these parameters are well-established, specific, consistently reported values for dippe require dedicated computational studies.

DFT calculations provide access to fundamental thermodynamic and kinetic data that govern chemical reactions. nih.gov

Thermodynamic Parameters: By calculating the electronic energies and vibrational frequencies of reactants and products, key thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be determined. nih.govmiami.edu This allows for the prediction of reaction spontaneity and equilibrium positions. For example, DFT can be used to calculate the bond dissociation energy (BDE) of a metal-ligand bond or a bond within the dippe ligand itself. rsc.org

Kinetic Parameters: The energy of a calculated transition state relative to the reactants gives the activation energy (Eₐ) or activation enthalpy (ΔH‡) of a reaction. This is a primary determinant of the reaction rate. nih.gov Computational studies on various catalytic systems have used DFT to compare the activation barriers of competing pathways, thereby predicting the selectivity of a reaction. wikipedia.org

| Parameter | Description | Calculated Value (Illustrative) |

|---|---|---|

| ΔH | Enthalpy of Reaction | -25 kcal/mol |

| ΔG | Gibbs Free Energy of Reaction | -15 kcal/mol |

| ΔH‡ | Enthalpy of Activation | +18 kcal/mol |

| ΔG‡ | Gibbs Free Energy of Activation | +22 kcal/mol |

Note: The values are hypothetical and represent typical outputs from DFT calculations on reaction mechanisms involving transition metal complexes.

Agostic interactions, where a C-H bond donates electron density to an unsaturated metal center, are crucial in many catalytic cycles. nih.gov The isopropyl groups of the dippe ligand contain numerous C-H bonds that could potentially engage in such interactions. DFT is a powerful tool for identifying and characterizing these weak bonds. arxiv.org

Key indicators of an agostic interaction that can be modeled with DFT include:

Geometric Features: A short metal-hydrogen distance (typically < 2.3 Å) and an acute M-H-C angle. arxiv.org

Spectroscopic Signatures: A red-shift in the C-H stretching frequency in the calculated IR spectrum and a reduced ¹J(C,H) coupling constant in NMR calculations. nih.govacs.org

Fluxional Processes: Agostic interactions are often involved in dynamic processes. DFT can be used to calculate the energy barrier for the exchange of different C-H bonds with the metal center, such as the rotation of a methyl group or the shuttling of a hydrogen atom between two metal centers. acs.org For example, DFT calculations on a dinickel(II) complex revealed a very low barrier of 4 kcal/mol for a methyl group hopping between the two metal ions via a transition state with a planar CH₃ moiety. acs.org

Ab Initio Calculations and Advanced Computational Methodologies

While DFT is widely used, ab initio ("from the beginning") wavefunction-based methods offer a systematically improvable hierarchy for achieving higher accuracy, albeit at a greater computational expense. numberanalytics.com These methods are often used to benchmark DFT results for challenging systems.

Commonly used ab initio methods include:

Møller-Plesset Perturbation Theory (MP2): The simplest ab initio method to include electron correlation.

Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for providing highly accurate energies for small to medium-sized molecules. rsc.org

In the context of dippe complexes, these high-level calculations could be used to:

Accurately determine bond dissociation energies where DFT functionals may be unreliable. rsc.org

Investigate excited states and spectroscopic properties with methods like CASSCF (Complete Active Space Self-Consistent Field) or EOM-CCSD (Equation-of-Motion Coupled Cluster).

Provide definitive analysis of weak interactions, such as agostic bonds or dispersion forces, which are critical in systems with bulky alkyl groups like dippe.

Analysis of Electron Density and Bonding (e.g., Natural Bond Orbital Analysis, Natural Population Analysis)

To gain deeper insight into the nature of chemical bonds and electronic structure, the complex wavefunction or electron density from a DFT or ab initio calculation can be further analyzed using various population analysis schemes.

Natural Population Analysis (NPA): This method provides a chemically intuitive way to assign partial charges to atoms in a molecule.

Natural Bond Orbital (NBO) Analysis: NBO analysis partitions the wavefunction into localized orbitals corresponding to core electrons, lone pairs, and two-center bonds, which aligns closely with the familiar Lewis structure concept. wikipedia.orgwisc.edu This analysis is particularly useful for quantifying non-covalent interactions. For instance, an agostic interaction can be described as a donor-acceptor interaction between the filled C-H bonding orbital (the donor) and a vacant d-orbital on the metal center (the acceptor). nih.govrsc.org The NBO method calculates the second-order perturbation theory energy of this interaction (E⁽²⁾), where a larger E⁽²⁾ value indicates a stronger interaction. molfunction.com This provides quantitative evidence for the presence and strength of such bonds. nih.govrsc.org

| Donor NBO | Acceptor NBO | E⁽²⁾ (kcal/mol) | Interaction Type |

|---|---|---|---|

| σ(C-H) | LP*(M) (vacant d-orbital) | 5.7 | Agostic C-H···M donation |

Note: This table illustrates how NBO analysis quantifies the stabilization energy (E⁽²⁾) of a donor-acceptor interaction, providing evidence for an agostic bond. LP denotes a vacant non-Lewis orbital.*

Catalytic Applications of 1,2 Bis Diisopropylphosphino Ethane in Homogeneous Catalysis

1,2-Bis(diisopropylphosphino)ethane in Hydrogenation Reactions

Complexes containing 1,2-bis(dialkylphosphino)ethane ligands have been noted for their application in heterolytic H₂ activation with metals like cobalt, rhodium, and the Group 10 elements. nih.gov Hydrogenation is a fundamental chemical reaction that adds hydrogen across double or triple bonds and typically requires a metal catalyst. tcichemicals.com The choice of ligand is crucial for the catalytic performance. While general hydrogenation is a key application, the development of chiral variants of the ligand has opened the door to highly selective asymmetric transformations.

Asymmetric hydrogenation is a powerful method for creating chiral molecules, which are essential in pharmaceuticals and other bioactive compounds. tcichemicals.comnih.gov This process relies on catalysts composed of a metal center and a chiral ligand. The ligand's structure is decisive for achieving high enantioselectivity. nih.gov

A prominent chiral derivative related to dippe is 1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane . This C₂-symmetric ligand, when combined with metal complexes, forms active catalysts for asymmetric hydrogenation. sigmaaldrich.com The combination of the ethane (B1197151) backbone with the chiral phospholane (B1222863) rings creates a well-defined chiral environment around the metal center, enabling the selective synthesis of one enantiomer over the other. For instance, rhodium complexes bearing chiral bisphosphine ligands have been successfully used in the asymmetric hydrogenation of unsaturated morpholines, producing a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org The design of such ligands, often featuring C₂ symmetry, has been a significant area of research since the pioneering work of Knowles and Noyori with ligands like DIPAMP and BINAP. nih.gov

| Ligand Derivative | Metal | Substrate Type | Key Finding | Reference |

| 1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane | Rhodium | Unsaturated Morpholines | Forms active catalysts for asymmetric hydrogenation, yielding chiral morpholines with up to 99% enantiomeric excess (ee). | nih.govsigmaaldrich.comrsc.org |

| General Chiral Diphosphines | Rhodium, Ruthenium | Alkenes, Ketones | The choice of chiral ligand is decisive for both catalytic activity and the level of chiral induction. | nih.gov |

This compound in C-H Functionalization

The activation and functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a major goal in modern chemistry, offering more direct and efficient pathways to complex molecules. Electron-rich ligands like dippe are instrumental in this field. Platinum complexes incorporating 1,2-bis(dialkylphosphino)ethane ligands have been shown to participate in C–H bond activation. nih.gov

A related ligand, 1,2-bis(dicyclohexylphosphino)ethane (B1585223) , which shares the same ethane backbone but has cyclohexyl groups instead of isopropyl groups, is used in palladium-catalyzed decarbonylative C-H coupling reactions between azoles and aromatic esters. sigmaaldrich.com The strong electron-donating nature and steric profile of these bis(dialkylphosphino)ethane ligands are crucial for facilitating the C-H activation step at the metal center.

This compound in Carbon Dioxide Reduction

The utilization of carbon dioxide (CO₂) as a C1 feedstock is a critical area of research for sustainable chemistry. The reduction of CO₂ to more valuable chemicals is a challenging transformation that often requires highly active catalysts. Iron and nickel complexes featuring 1,2-bis(dialkylphosphino)ethane ligands have been identified as effective for CO₂ reduction. nih.gov The electron-rich character of the dippe ligand enhances the electron density at the metal center, which is a key requirement for activating the stable CO₂ molecule.

This compound in Dinitrogen Fixation

The conversion of atmospheric dinitrogen (N₂) into ammonia (B1221849) and other nitrogen-containing compounds is a cornerstone of modern industry and agriculture, primarily accomplished through the Haber-Bosch process. Developing molecular catalysts for N₂ fixation under milder conditions is a significant scientific challenge. 1,2-Bis(dialkylphosphino)ethane ligands have been employed in this pursuit, supporting iron and molybdenum complexes for N₂ fixation. nih.gov

Furthermore, studies on the protonation of dinitrogen complexes are crucial for understanding the mechanism of ammonia formation. Research has been conducted on the protonation of bis[1,2-bis(diethylphosphino)ethane ]bis(dinitrogen) complexes of molybdenum and tungsten. capes.gov.br Depending on the reaction conditions, this process can yield various hydrazido intermediates, which are key steps in the conversion of N₂ to ammonia. The dippe ligand and its analogues help to stabilize the low-valent metal centers required to bind N₂ and facilitate its subsequent reduction. capes.gov.br

| Application Area | Metal(s) | Ligand Type | Role of Ligand | Reference |

| C-H Functionalization | Platinum, Palladium | 1,2-Bis(dialkylphosphino)ethanes | Facilitates C-H bond activation at the metal center. | nih.govsigmaaldrich.com |

| CO₂ Reduction | Iron, Nickel | 1,2-Bis(dialkylphosphino)ethanes | The electron-rich ligand activates the CO₂ molecule. | nih.gov |

| N₂ Fixation | Iron, Molybdenum, Tungsten | 1,2-Bis(dialkyl/diethylphosphino)ethanes | Stabilizes low-valent metal centers for N₂ binding and reduction. | nih.govcapes.gov.br |

Application in Other Important Catalytic Transformations (e.g., Hydroformylation, C-C bond formation, Borylation)

The versatility of dippe and related diphosphine ligands extends to a range of other critical catalytic reactions.

Hydroformylation: This process involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. Nickel complexes containing the related 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) ligand have been used as catalysts for the hydroformylation of alcohols. sigmaaldrich.com The ligand's structure, particularly its "bite angle," can strongly influence the regioselectivity of the reaction, favoring the formation of linear over branched aldehydes. researchgate.net

C-C Bond Formation: Cross-coupling reactions are fundamental for carbon-carbon bond formation. Ligands such as dppe are widely used in palladium- and nickel-catalyzed reactions like Suzuki-Miyaura, Heck, and Negishi couplings. tcichemicals.comsigmaaldrich.com For example, [1,2-Bis(diphenylphosphino)ethane]dibromonickel(II) is a known catalyst for Kumada catalyst-transfer polycondensation. sigmaaldrich.com However, the role of chelating phosphines can be complex; in some reactions, such as the nickel-catalyzed hydrovinylation of styrenes, strongly chelating ligands like dppe have been found to inhibit the catalytic cycle. nih.gov

Borylation: The direct C-H borylation of arenes is a powerful method for synthesizing arylboronates. While not specifically citing dippe, research has shown that rhodium complexes with diphosphine ligands can catalyze this transformation, where the selectivity is governed by the kinetics of the C-H bond activation step. researchgate.net

Role of Ligand Design in Modulating Catalytic Activity and Selectivity

The effectiveness of a metal-based catalyst is profoundly influenced by the properties of its coordinating ligands. For phosphine (B1218219) ligands like this compound, modifications to the structure allow for the fine-tuning of catalyst reactivity and stability. nih.gov

Two key factors in ligand design are steric and electronic effects:

Electronic Effects: The electron-donating ability of the phosphine ligand is determined by the substituents on the phosphorus atom. Alkyl groups, like the isopropyl groups in dippe, are more electron-donating than aryl groups. This increases the electron density on the metal center, which can promote crucial catalytic steps like oxidative addition and enhance reactivity towards substrates like CO₂ and N₂. nih.gov

Steric Effects (Bite Angle): The steric bulk of the ligand influences the coordination environment of the metal, affecting substrate approach and selectivity. A critical steric parameter for bidentate ligands like dippe is the natural bite angle—the P-M-P angle favored by the ligand. This angle is largely defined by the ligand's backbone (e.g., ethane). Modifying the backbone can systematically change the bite angle, which has been shown to directly control the regioselectivity in reactions like rhodium-catalyzed hydroformylation. researchgate.net Larger bite angles often favor the formation of linear products. researchgate.net

By systematically altering the substituents on the phosphorus atoms or modifying the backbone connecting them, chemists can design ligands to achieve specific catalytic outcomes, balancing activity with selectivity for a desired transformation.

Steric and Electronic Tuning of this compound Ligands

The catalytic performance of a metal complex is profoundly influenced by the steric and electronic characteristics of its ligands. nih.govsigmaaldrich.com Diphosphine ligands like dippe offer a versatile platform for tuning these properties by modifying the substituents on the phosphorus atoms. wikipedia.org

Electronic Effects: Dippe is classified as an electron-rich ligand. The isopropyl groups are alkyl substituents, which are strong sigma-donors. This high electron-donating ability increases the electron density on the metal center. nih.gov A more electron-rich metal center is generally more effective at promoting key catalytic steps such as oxidative addition, which is often a rate-determining step in cross-coupling cycles. nih.gov This contrasts with arylphosphine ligands, such as the widely used 1,2-bis(diphenylphosphino)ethane (dppe), where the phenyl groups are less electron-donating. nih.gov

Steric Effects: The bulky isopropyl groups on the phosphorus atoms in dippe exert significant steric hindrance around the metal center. This steric bulk can influence the coordination number of the metal, the geometry of the complex, and the accessibility of substrates to the catalytic site. This can be strategically used to control the selectivity (e.g., regioselectivity or enantioselectivity) of a reaction. The combination of steric bulk and electron-richness allows for precise control over the catalytic system's stability and reactivity. nih.gov

| Property | This compound (dippe) | 1,2-Bis(diphenylphosphino)ethane (dppe) |

|---|---|---|

| Phosphorus Substituent | Isopropyl (Alkyl) | Phenyl (Aryl) |

| Electronic Nature | Strongly electron-donating | Less electron-donating |

| Steric Bulk | High | Moderate |

| Effect on Metal Center | Increases electron density significantly, promoting oxidative addition. nih.gov | Provides a balance of σ-donation and π-acceptance. |

Ligand Bite Angle Effects on Catalytic Performance

The "bite angle" is a critical geometric parameter for bidentate ligands like dippe. It is defined as the ligand-metal-ligand angle (P-M-P). kisti.re.kr This angle is primarily determined by the length and flexibility of the backbone connecting the two phosphorus atoms and the nature of the substituents on the phosphorus. For ligands with an ethane backbone, such as dippe and dppe, the resulting five-membered chelate ring leads to a relatively constrained bite angle. wikipedia.orgnih.gov

The magnitude of the bite angle has a profound effect on catalytic performance by influencing the rates of elementary steps within a catalytic cycle, particularly reductive elimination. acs.org

Small Bite Angles: Ligands with smaller bite angles tend to slow down the rate of reductive elimination.

Large Bite Angles: Conversely, increasing the bite angle can accelerate reductive elimination, as the geometry of the complex is pushed closer to the preferred transition state for this step. acs.org

This relationship allows chemists to select or design ligands to optimize reaction rates and selectivities. For instance, in palladium-catalyzed carbonylation of alkenes, the yield can be highly dependent on the P-Pd-P bite angle. Studies with related diphosphine ligands show that an optimal bite angle exists for achieving maximum catalytic activity; deviations from this angle, either larger or smaller, result in a sharp decline in performance. researchgate.net

| Ligand | P-Pd-P Bite Angle (°) | Yield (%) |

|---|---|---|

| L4 | 87.62 | 65 |

| L11 | 99.68 | 98 |

| L12 | 113.90 | 72 |

Table data is for related aryldiphosphine ligands to illustrate the general principle of bite angle effects as detailed in the cited research. researchgate.net

The regioselectivity and rate of reactions can be governed by a combination of steric and electronic factors, both of which are intertwined with the bite angle. wikipedia.org

Electrocatalytic Properties (e.g., Oxygen Evolution Reaction, Proton Reduction)

The application of molecular complexes in electrocatalysis is a rapidly growing field aimed at developing efficient and selective catalysts for important energy-related reactions. While this compound itself is not a primary focus of the reviewed literature for electrocatalysis, the broader class of diphosphine ligands is integral to the design of molecular electrocatalysts, particularly for proton reduction (hydrogen evolution).

Proton Reduction: Nickel and iron complexes featuring various diphosphine ligands have been developed as molecular catalysts for the electrochemical reduction of protons to hydrogen (H₂). researchgate.netresearchgate.net These systems often model the active sites of hydrogenase enzymes. researchgate.net The diphosphine ligands are crucial for stabilizing the metal center in multiple oxidation states and for tuning the redox potentials and catalytic rates of the complex. For example, nickel complexes supported by diphosphine ligands with ferrocenyl backbones have been shown to be efficient molecular electrocatalysts for hydrogen evolution from acidic solutions. researchgate.net Similarly, diiron complexes with pyridyl-phosphine ligands show that protonation can significantly lower the overpotential required for electrocatalytic proton reduction. rsc.org

Oxygen Evolution Reaction (OER): The oxygen evolution reaction is the anodic half-reaction of water splitting. Research in this area using phosphorus-containing compounds has predominantly focused on solid-state materials like transition metal phosphides (e.g., Ni₁₂P₅, CoNiP) rather than molecular complexes with phosphine ligands. mdpi.comrsc.org In these materials, nonmetallic phosphorus atoms on the catalyst surface are believed to act as the active sites for water adsorption and subsequent O-O bond formation. mdpi.com The direct application of molecular dippe complexes for OER is not widely documented in the reviewed literature.

Emerging Research Frontiers for 1,2 Bis Diisopropylphosphino Ethane

Development of Novel 1,2-Bis(diisopropylphosphino)ethane Ligand Architectures

The foundational structure of dippe, with two diisopropylphosphino groups linked by an ethane (B1197151) backbone, serves as a scaffold for the development of new, more sophisticated ligands. smolecule.com Researchers are actively exploring modifications to both the backbone and the phosphorus substituents to fine-tune the ligand's steric and electronic properties for specific applications.

A key area of development is the synthesis of analogous 1,2-bis(dialkylphosphino)ethanes with varied alkyl groups. A facile, high-yield synthetic route has been developed that allows for the modulation of these alkyl groups as well as the ligand backbone under mild conditions, using inexpensive reagents like sodium aluminium hydride/sodium hydride for reduction. nih.gov This protocol avoids hazardous reagents and simplifies the work-up process, making a wider range of tailored diphosphine ligands more accessible for research and potential large-scale use. nih.gov

Strategies for creating these novel architectures often begin with precursors like 1,2-bis(dichlorophosphino)ethane, which can react with Grignard reagents or secondary amines to introduce a wide variety of functional groups onto the phosphorus atoms. wikipedia.org This allows for the synthesis of ligands with precisely controlled steric and electronic profiles, moving beyond simple alkyl or aryl groups to more complex and functionalized substituents. For instance, the synthesis of related ligands like 1,2-bis(dicyclohexylphosphino)ethane (B1585223) highlights the interest in bulky alkylphosphines for specific catalytic applications. sigmaaldrich.com These synthetic advancements are crucial for creating next-generation catalysts with enhanced activity and selectivity. nih.gov

Supramolecular Assembly with this compound Complexes

Complexes of dippe and related diphosphines are proving to be excellent building blocks for constructing complex, ordered supramolecular structures. These larger assemblies are held together by a variety of non-covalent interactions, leading to materials with unique properties and potential applications.

A notable example involves a nickel(II) complex, [Ni(oFPU)(dippe)], where 'oFPU' is the dianion of bis(2-fluorophenyl)urea. iucr.orgnih.gov In its crystal structure, this complex forms one-dimensional chains through a combination of C—H⋯O and C—H⋯F hydrogen-bonding interactions. iucr.orgnih.gov These interactions create specific, repeating structural motifs, demonstrating how the dippe ligand can direct the self-assembly of metal complexes into organized superstructures. iucr.org

Research on the closely related ligand 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) provides further insight into the potential of diphosphines in supramolecular chemistry. Dinuclear gold(I) complexes bridged by dppe can form 1D chain structures through intermolecular aurophilic (Au···Au) interactions, which in turn give rise to photoluminescence in the solid state. mdpi.com Similarly, nickel(II) dithiolate complexes incorporating dppe self-assemble into supramolecular frameworks stabilized by a network of intermolecular forces, including hydrogen bonds (C–N⋯H), π–π stacking, and C–H⋯π interactions. rsc.org Another nickel(II) complex with dppe and a dithiosquarate ligand is stabilized by C–H⋯O, C⋯H, C⋯O, and π⋯π intermolecular interactions. rsc.org These examples underscore a key research frontier: using dippe complexes to design and synthesize predictable, functional supramolecular architectures.

Table 1: Supramolecular Assemblies with Diphosphine Complexes

| Diphosphine Ligand | Metal Center | Interacting Groups | Resulting Supramolecular Structure | Reference |

|---|---|---|---|---|

| dippe | Nickel(II) | C—H⋯O, C—H⋯F | 1D Chains with R22(12) motifs | iucr.orgnih.gov |

| dppe | Gold(I) | Au···Au (Aurophilic) | 1D Polymeric Chain | mdpi.com |

| dppe | Nickel(II) | C–N⋯H, π⋯π, C–H⋯π | Supramolecular Framework | rsc.org |

Exploration in Advanced Materials Science Applications

The unique properties of metal complexes containing dippe are being harnessed for applications in advanced materials science. The influence of the bulky and electron-rich dippe ligand on the photophysical and electronic properties of its metal complexes is a primary focus of this exploration.

A key application emerging from this research is in the field of photoluminescent materials. While research has focused on related dppe complexes, the principles are transferable to dippe systems. Nickel(II) and Gold(I) complexes with dppe have been shown to exhibit photoluminescence in the solid state. mdpi.comrsc.org This emission of light is often attributed to the rigid structure and intermolecular interactions, such as aurophilic interactions in the gold complex, present in the crystalline state. mdpi.comrsc.org The solid-state emissions are typically red-shifted compared to their emissions in solution, a phenomenon linked to these intermolecular forces. rsc.org The ability to create solid-state light-emitting materials by incorporating dippe and similar ligands into metal complexes opens up possibilities for their use in sensors, displays, and solid-state lighting.

Furthermore, diphosphine ligands are utilized as protecting reagents in the synthesis of metal and metal chalcogenide nanoclusters, such as those made from Cadmium Sulfide (CdS), Cadmium Selenide (CdSe), and Gold (Au). mdpi.com The ligand stabilizes the nanoparticle surface, controlling growth and preventing aggregation. The steric and electronic properties of dippe make it a candidate for creating stable, well-defined nanoparticles with tailored properties for applications in catalysis, electronics, and biomedical imaging.

Bio-inspired Catalysis and Related Systems

A significant frontier in chemical research is the development of synthetic catalysts that mimic the function of natural enzymes. lon.ac.ukethz.ch These bio-inspired catalysts aim to replicate the high efficiency and selectivity of enzymes for challenging chemical transformations, often using earth-abundant metals and environmentally benign conditions. lon.ac.ukethz.ch The electronic and steric characteristics of 1,2-bis(dialkylphosphino)ethanes like dippe make them suitable ligands for developing such systems.

Research in this area focuses on replicating the functions of metalloenzymes that carry out vital reactions like nitrogen fixation and carbon dioxide reduction. ethz.chresearchgate.net For example, 1,2-bis(dialkylphosphino)ethane ligands have been identified for their utility in complexes that perform CO2 reduction and N2 fixation. nih.gov The strong electron-donating ability of the dippe ligand can help stabilize the low-valent metal centers often required in the catalytic cycles for these transformations, mimicking the electron-rich active sites of enzymes like nitrogenase and carbon monoxide dehydrogenase. nih.govethz.ch

The goal of bio-inspired catalysis is to learn from the structural motifs and reaction mechanisms found in nature. ethz.ch Scientists are designing catalysts that not only replicate the function but also the structure of enzyme active sites. ethz.ch While the direct synthesis of a dippe-containing artificial enzyme is a complex, long-term goal, the use of dippe in modeling studies and in catalysts for biologically relevant reactions like H2 activation and CO2 reduction is a critical step. nih.gov This approach, termed "asymmetric organocatalysis" when using chiral organic molecules, seeks to create simple, "green" catalysts for producing pharmaceuticals or molecules for applications like solar cells. lon.ac.uk

常见问题

Q. What advanced techniques resolve contradictions in reported catalytic efficiencies?

- Methodological Answer : Discrepancies in TONs arise from trace oxygen or moisture. High-throughput screening under standardized inert conditions (e.g., glovebox with <1 ppm O) isolates variables. Multivariate analysis (e.g., DOE) identifies optimal ligand/metal ratios, while in situ Raman spectroscopy monitors reactive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。